molecular formula C16H23IO3 B14600745 hexyl 3-(4-iodophenyl)propyl carbonate CAS No. 60075-80-1

hexyl 3-(4-iodophenyl)propyl carbonate

Cat. No.: B14600745
CAS No.: 60075-80-1
M. Wt: 390.26 g/mol
InChI Key: KQOKRJDDYJLNCW-UHFFFAOYSA-N
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Description

Hexyl 3-(4-iodophenyl)propyl carbonate is an organic compound characterized by the presence of a hexyl group, a 4-iodophenyl group, and a propyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 3-(4-iodophenyl)propyl carbonate can be achieved through several synthetic routes. One common method involves the reaction of 4-iodophenylpropyl alcohol with hexyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonate ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Hexyl 3-(4-iodophenyl)propyl carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The carbonate ester linkage can be hydrolyzed in the presence of acids or bases, leading to the formation of 4-iodophenylpropyl alcohol and hexyl alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl ring and the carbonate ester moiety.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenylpropyl derivatives.

    Hydrolysis: Products are 4-iodophenylpropyl alcohol and hexyl alcohol.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexyl 3-(4-iodophenyl)propyl carbonate has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of hexyl 3-(4-iodophenyl)propyl carbonate involves its interaction with specific molecular targets and pathways. For instance, the iodine atom in the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The carbonate ester linkage can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Hexyl 3-(4-iodophenyl)propyl carbonate can be compared with other similar compounds, such as:

    Hexyl 3-(4-bromophenyl)propyl carbonate: Similar structure but with a bromine atom instead of iodine.

    Hexyl 3-(4-chlorophenyl)propyl carbonate: Contains a chlorine atom in place of iodine.

    Hexyl 3-(4-fluorophenyl)propyl carbonate: Features a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and polarizability can influence the compound’s interactions and reactivity in various chemical and biological contexts.

Properties

CAS No.

60075-80-1

Molecular Formula

C16H23IO3

Molecular Weight

390.26 g/mol

IUPAC Name

hexyl 3-(4-iodophenyl)propyl carbonate

InChI

InChI=1S/C16H23IO3/c1-2-3-4-5-12-19-16(18)20-13-6-7-14-8-10-15(17)11-9-14/h8-11H,2-7,12-13H2,1H3

InChI Key

KQOKRJDDYJLNCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)OCCCC1=CC=C(C=C1)I

Origin of Product

United States

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